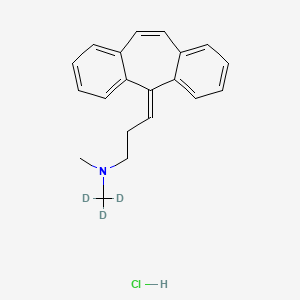

Cyclobenzaprine-d3 Hydrochloride

Description

Properties

IUPAC Name |

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEAYBOGHINOKW-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661877 | |

| Record name | Cyclobenzaprine-d3 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184983-42-3 | |

| Record name | Cyclobenzaprine-d3 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1184983-42-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclobenzaprine-d3 Hydrochloride: Properties, Structure, and Application

This guide provides a comprehensive technical overview of Cyclobenzaprine-d3 Hydrochloride, tailored for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, structural details, and its critical application as an internal standard in bioanalytical method development.

Section 1: Introduction and Rationale for Use

Cyclobenzaprine is a widely prescribed central nervous system (CNS) muscle relaxant used for the short-term relief of muscle spasms associated with acute, painful musculoskeletal conditions.[1][2] Structurally similar to tricyclic antidepressants like amitriptyline, it primarily acts at the brain stem to reduce tonic somatic motor activity.[2][3][4]

In the field of pharmacokinetics and drug metabolism, the precise quantification of a drug in biological matrices (e.g., plasma, urine) is paramount. This necessitates the use of an internal standard (IS) during analysis, typically performed with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An ideal internal standard co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, but is mass-distinguishable.

This is where This compound becomes an indispensable tool. As a stable isotope-labeled (SIL) analog of the parent drug, it represents the "gold standard" for internal standards in quantitative mass spectrometry. The three deuterium atoms increase the mass of the molecule without significantly altering its physicochemical properties. This ensures it behaves nearly identically to the unlabeled cyclobenzaprine during sample extraction, chromatography, and ionization, effectively correcting for variations in sample preparation and matrix effects.

Section 2: Chemical Structure and Physicochemical Properties

This compound is the deuterated form of Cyclobenzaprine Hydrochloride. The deuterium atoms are located on one of the N-methyl groups of the dimethylaminopropylidene side chain.

Chemical Name: 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-N-(methyl-d3)-1-propanamine Hydrochloride[5][6][7]

Structure: The core structure is a tricyclic dibenzo[a,d]cycloheptene ring, to which a dimethylaminopropylidene side chain is attached. The key feature of the -d3 variant is the substitution of three hydrogen atoms with deuterium atoms on one of the terminal methyl groups.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₉D₃ClN | [8] |

| Molecular Weight | ~314.9 g/mol | [7] |

| CAS Number | 1184983-42-3 | [6][7] |

| Appearance | White to Off-White Crystalline Powder/Solid | [5][9][10] |

| Solubility | Freely soluble in water, methanol, and ethanol. | [1][3][8][9][10] |

| pKa (of parent HCl salt) | 8.47 at 25°C | [3][10] |

| Melting Point (of parent HCl salt) | 217°C | [3][10] |

| Isotopic Purity | Typically ≥97% (d3) | [8] |

Section 3: Experimental Protocol: Quantification of Cyclobenzaprine in Human Plasma via LC-MS/MS

This section provides a validated, step-by-step methodology for the quantitative analysis of cyclobenzaprine in human plasma, employing Cyclobenzaprine-d3 HCl as the internal standard. This protocol is designed to be a robust starting point for method development.

Rationale for Methodological Choices

-

Internal Standard (IS): Cyclobenzaprine-d3 HCl is chosen because its chromatographic retention time and extraction efficiency are virtually identical to the analyte (cyclobenzaprine), providing the most accurate correction for analytical variability.

-

Sample Preparation: A one-step protein precipitation is selected for its speed and simplicity, which is often sufficient for removing the bulk of proteinaceous interferences in plasma.

-

Chromatography: Reversed-phase chromatography provides excellent separation of cyclobenzaprine from endogenous plasma components.

-

Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity, allowing for precise quantification at low ng/mL levels.[11][12][13]

Materials and Reagents

-

Cyclobenzaprine Hydrochloride reference standard

-

This compound (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid

-

Ammonium Acetate

-

Ultrapure Water

-

Drug-free human plasma

Step-by-Step Protocol

-

Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of both cyclobenzaprine and Cyclobenzaprine-d3 HCl in methanol.

-

Create a working standard solution of cyclobenzaprine (e.g., 1 µg/mL) by diluting the stock solution with 50:50 methanol:water.

-

Prepare an internal standard working solution (e.g., 50 ng/mL) by diluting the IS stock solution with 50:50 methanol:water.

-

-

Preparation of Calibration Curve and Quality Control (QC) Samples:

-

Sample Extraction (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (50 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC Column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: Water with 10 mM Ammonium Acetate and 0.1% Formic Acid[12][13]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min[11]

-

Gradient: Start at 20% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.

-

Injection Volume: 10 µL

-

Mass Spectrometer: Triple Quadrupole

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of unknown samples from the calibration curve.

-

Section 4: Workflow Visualization

The following diagram illustrates the complete bioanalytical workflow, from sample receipt to final concentration determination.

Caption: Bioanalytical workflow for cyclobenzaprine quantification.

Section 5: Conclusion

This compound is an essential analytical reagent for any laboratory involved in the development and validation of quantitative assays for cyclobenzaprine. Its properties as a stable isotope-labeled internal standard ensure the highest degree of accuracy and precision in LC-MS/MS-based bioanalysis. The methodologies and data presented in this guide serve as a robust foundation for researchers to build upon, facilitating reliable pharmacokinetic, toxicokinetic, and clinical studies.

References

- Drug Enforcement Administration. Diversion Control Division. Drug & Chemical Evaluation Section. Cyclobenzaprine. (Trade Name: Flexeril®, Amrix®). [URL: https://www.deadiversion.usdoj.gov/drug_chem_info/cyclobenzaprine.pdf]

- United States Biological. This compound CAS. [URL: https://www.usbio.net/item/C8473-46]

- Medisca. Cyclobenzaprine Hydrochloride USP | API. [URL: https://www.medisca.com/product/cyclobenzaprine-hydrochloride-usp-0]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2895, Cyclobenzaprine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Cyclobenzaprine]

- U.S. Food and Drug Administration. FLEXERIL® (CYCLOBENZAPRINE HCl) Tablets Prescribing Information. [URL: https://www.accessdata.fda.

- ChemicalBook. Cyclobenzaprine hydrochloride | 6202-23-9. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5340157.htm]

- DrugBank. Cyclobenzaprine Hydrochloride. [URL: https://go.drugbank.com/drugs/DB00924]

- Drugs.com. Cyclobenzaprine: Package Insert / Prescribing Information. [URL: https://www.drugs.com/pro/cyclobenzaprine.html]

- ResearchGate. Rapid and sensitive analysis of cyclobenzaprine by LC–MS/MS: Application to a pharmacokinetic study of cyclobenzaprine in dog. [URL: https://www.researchgate.net/publication/281283628_Rapid_and_sensitive_analysis_of_cyclobenzaprine_by_LC-MSMS_Application_to_a_pharmacokinetic_study_of_cyclobenzaprine_in_dog]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45038746, Cyclobenzaprine-d3. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Cyclobenzaprine-d3]

- Semantic Scholar. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study. [URL: https://www.semanticscholar.org/paper/Determination-of-cyclobenzaprine-in-human-plasma-a-Wang-Ding/29d2b2361683267d3e09893457199c426372d622]

- APExBIO. Cyclobenzaprine HCl. [URL: https://www.apexbt.com/cyclobenzaprine-hcl.html]

- Biocompare. Cyclobenzaprine hydrochloride. [URL: https://www.biocompare.com/Product-Details/450387/Cyclobenzaprine-hydrochloride/]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22576, Cyclobenzaprine Hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Cyclobenzaprine-Hydrochloride]

- MedChemExpress. This compound. [URL: https://www.medchemexpress.com/cyclobenzaprine-d3-hydrochloride.html]

- Pharmaffiliates. Chemical Name : this compound. [URL: https://www.pharmaffiliates.com/en/cyclobenzaprine-d3-hydrochloride]

- PubMed. Determination of Cyclobenzaprine in Human Plasma by Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry and Its Application in a Pharmacokinetic Study. [URL: https://pubmed.ncbi.nlm.nih.gov/22120786/]

- Cayman Chemical. Cyclobenzaprine (hydrochloride) (CAS 6202-23-9). [URL: https://www.caymanchem.com/product/15885/cyclobenzaprine-(hydrochloride)]

- Toronto Research Chemicals. Cyclobenzaprine D3 Hydrochloride Certificate of Analysis. [URL: https://www.trc-canada.com/product-detail/?C988257]

- Sigma-Aldrich. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study. [URL: https://www.sigmaaldrich.

- Wikipedia. Cyclobenzaprine. [URL: https://en.wikipedia.org/wiki/Cyclobenzaprine]

- Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [URL: https://www.agilent.com/cs/library/applications/application-lc-ms-ms-drugs-metabolites-urine-6470-5991-8919en-agilent.pdf]

- Sigma-Aldrich. Cyclobenzaprine United States Pharmacopeia (USP) Reference Standard. [URL: https://www.sigmaaldrich.com/US/en/product/usp/1154503]

- Cayman Chemical. Cyclobenzaprine-d3 (hydrochloride) (CRM) (CAS 1184983-42-3). [URL: https://www.caymanchem.com/product/18027/cyclobenzaprine-d3-(hydrochloride)-(crm)]

- ProQuest. Preliminary Investigation of Polymorphism in Cyclobenzaprine Hydrochloride and Effect of Different Acids on the CIS-Trans Isomer Formation of Structurally Related Compound of Flupentixol. [URL: https://www.proquest.com/openview/0b1c97a5b3d9c8e8f8c8d8c8d8c8d8c8/1]

Sources

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. Cyclobenzaprine | C20H21N | CID 2895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Cyclobenzaprine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. caymanchem.com [caymanchem.com]

- 8. usbio.net [usbio.net]

- 9. Cyclobenzaprine Hydrochloride USP | API | Medisca [medisca.com]

- 10. Cyclobenzaprine: Package Insert / Prescribing Information [drugs.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

- 13. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Cyclobenzaprine-d3 Hydrochloride

Foreword: The Rationale for Isotopic Labeling in Pharmaceutical Analysis

In the landscape of modern drug development and metabolic research, stable isotope-labeled (SIL) compounds are indispensable tools. The deliberate replacement of specific atoms with their heavier, non-radioactive isotopes provides a powerful mechanism for tracing, quantifying, and characterizing drug molecules within complex biological matrices. Cyclobenzaprine, a widely prescribed skeletal muscle relaxant, is structurally similar to tricyclic antidepressants and acts primarily within the central nervous system.[1][2] The synthesis of Cyclobenzaprine-d3 Hydrochloride, specifically deuterated on one of the N-methyl groups, creates a high-fidelity internal standard for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.[3] Its near-identical chemical behavior to the unlabeled drug, combined with a distinct mass difference of +3 Da, makes it the gold standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this critical analytical standard.

Part 1: Strategic Synthesis of this compound

The synthetic approach to an isotopically labeled compound must be designed for precision, ensuring the label is introduced at a specific, stable position with high isotopic enrichment. For Cyclobenzaprine-d3, the target is the selective deuteration of one N-methyl group. A common and efficient strategy involves the synthesis of a secondary amine precursor, followed by methylation using a deuterated reagent. This approach offers superior control compared to attempting to build the entire deuterated side-chain from scratch.

Synthetic Pathway Overview

The chosen pathway proceeds in three main stages:

-

Grignard Reaction and Dehydration: The core tricyclic structure is built by reacting 5H-dibenzo[a,d]cyclohepten-5-one with a Grignard reagent derived from 3-(methylamino)propyl chloride. This is followed by an acid-catalyzed dehydration to form the key exocyclic double bond, yielding the secondary amine intermediate, Nortriptyline analog.

-

Deutero-methylation: The crucial isotopic label is introduced by reacting the secondary amine with iodomethane-d3 (CD₃I). This step is highly selective for the amine nitrogen, ensuring the label's precise placement.

-

Salt Formation: The final free base is converted to its hydrochloride salt to enhance stability and aqueous solubility, which is standard for pharmaceutical handling.[4][5]

The overall synthetic transformation is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes and should only be performed by qualified personnel in a controlled laboratory setting.

Stage 1: Synthesis of N-Methyl-3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propanamine

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, charge magnesium turnings (1.2 eq) and anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-(methylamino)propyl chloride (1.1 eq) in anhydrous THF, maintaining a gentle reflux. After the addition is complete, stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: Cool the Grignard solution to 0°C. Add a solution of 5H-dibenzo[a,d]cyclohepten-5-one (1.0 eq) in anhydrous THF dropwise, keeping the internal temperature below 10°C.[6][7] Once the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Hydrolysis and Dehydration: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with brine. Concentrate the organic phase under reduced pressure. Dissolve the crude tertiary alcohol intermediate in toluene and add p-toluenesulfonic acid (0.2 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield the pure secondary amine intermediate.

Stage 2: Deutero-methylation

-

Reaction Setup: Dissolve the secondary amine intermediate (1.0 eq) in acetonitrile. Add potassium carbonate (2.0 eq) as a base.

-

Label Incorporation: Add iodomethane-d3 (CD₃I, 1.2 eq) to the mixture. Stir the reaction at 40°C for 6 hours, monitoring progress by LC-MS.

-

Work-up: Upon completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude Cyclobenzaprine-d3 free base.

Stage 3: Hydrochloride Salt Formation

-

Salt Precipitation: Dissolve the crude free base in cold isopropyl alcohol. Slowly add a solution of 2M HCl in diethyl ether dropwise while stirring until the pH is acidic (~2-3).

-

Isolation: A white precipitate will form. Continue stirring in an ice bath for 1 hour to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product, this compound.[5]

Part 2: Rigorous Analytical Characterization

The confirmation of a stable isotope-labeled standard is a self-validating system where each analytical technique provides a unique and complementary piece of evidence. The goal is to unequivocally confirm the molecular structure, the precise location of the label, the isotopic enrichment, and the overall chemical purity.

Caption: Integrated analytical workflow for product validation.

Mass Spectrometry: Confirming Mass and Isotopic Purity

Mass spectrometry is the primary technique for verifying the successful incorporation of the deuterium atoms and quantifying the isotopic enrichment.

-

Methodology: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive ion mode is employed. The sample is infused directly or analyzed via LC-MS.

-

Expected Results: The mass spectrum of unlabeled Cyclobenzaprine (C₂₀H₂₁N) shows a protonated molecular ion [M+H]⁺ at an m/z corresponding to its monoisotopic mass. The synthesized Cyclobenzaprine-d3 (C₂₀H₁₈D₃N) will exhibit its primary [M+H]⁺ ion at a value 3 Daltons higher.

-

Trustworthiness through Isotopic Distribution: The isotopic enrichment is calculated by comparing the relative intensities of the ion clusters for the labeled (M+3) and unlabeled (M) species. A high-quality synthesis should yield an isotopic purity of >98%.[8][9]

| Compound | Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |

| Cyclobenzaprine | C₂₀H₂₂N⁺ | 276.1747 | ~276.17 |

| Cyclobenzaprine-d3 | C₂₀H₁₉D₃N⁺ | 279.1935 | ~279.19 |

NMR Spectroscopy: Structural Verification and Label Localization

NMR spectroscopy provides unambiguous proof of the molecular structure and confirms that the deuterium label is in the correct chemical position.

-

¹H NMR Spectroscopy: The proton NMR spectrum is used for structural confirmation. In Cyclobenzaprine-d3, the key diagnostic feature is the change in the N,N-dimethyl proton signals. The unlabeled compound shows a singlet at ~2.25 ppm integrating to 6 protons. In the d3-analog, this signal will be a singlet integrating to only 3 protons, representing the remaining -CH₃ group. The absence of the other methyl signal confirms successful deuteration.[10][11]

-

²H NMR (Deuterium NMR): This is the most direct method to confirm deuteration.[10] A single resonance peak will be observed in the deuterium spectrum at the chemical shift corresponding to the N-methyl position, providing definitive evidence of the N-CD₃ group.

-

¹³C NMR Spectroscopy: The carbon spectrum further validates the structure. The carbon of the N-CD₃ group will appear as a multiplet (typically a 1:1:1 triplet) due to one-bond C-D coupling, and its intensity will be significantly lower compared to the N-CH₃ carbon signal.

| Key ¹H NMR Signals (in CDCl₃) | Unlabeled Cyclobenzaprine | Expected for Cyclobenzaprine-d3 | Rationale for Change |

| N-(CH₃)₂ | δ ~2.25 ppm (singlet, 6H) | δ ~2.25 ppm (singlet, 3H) | One CH₃ group is replaced by CD₃. |

| Aromatic Protons | δ ~7.1-7.4 ppm (multiplet, 8H) | No significant change | The core aromatic structure is unaffected. |

| Vinylic & Aliphatic | δ ~2.4-5.8 ppm (multiplets) | No significant change | The rest of the carbon skeleton is unaffected. |

High-Performance Liquid Chromatography (HPLC): Assessing Chemical Purity

HPLC is essential for determining the chemical purity of the final product, ensuring it is free from starting materials, intermediates, or side-products.

-

Methodology: A reverse-phase HPLC method is standard. The conditions must be optimized to achieve good separation of Cyclobenzaprine from any potential impurities.[12][13]

-

Self-Validation: The purity determined by HPLC should be orthogonal to the isotopic enrichment determined by MS. A compound can have high chemical purity but low isotopic enrichment, and vice-versa. Both must be high for the standard to be considered reliable. A purity of ≥98% is typically required.

| HPLC Method Parameters | |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a phosphate buffer (pH 3.0) in a gradient or isocratic elution.[13][14] |

| Flow Rate | 1.0 - 1.5 mL/min[12] |

| Detection | UV at 245 nm or 290 nm[13][15] |

| Column Temperature | 40°C |

Conclusion

The synthesis and characterization of this compound is a precise and systematic process. The strategic synthetic pathway, focusing on late-stage deutero-methylation, ensures high isotopic incorporation at the desired position. The subsequent multi-technique characterization workflow, leveraging the strengths of MS, NMR, and HPLC, provides a robust and self-validating system that confirms the identity, purity, and isotopic integrity of the final product. The resulting high-quality labeled standard is a cornerstone for accurate and reliable bioanalytical studies, ultimately supporting the advancement of pharmaceutical research and development.

References

-

González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

-

Murphy, R. C., & Johnson, K. M. (2005). Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

Wikipedia contributors. Deuterium NMR. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Pessognelli, S., et al. (2021). Photochemical methods for deuterium labelling of organic molecules. Green Chemistry. Available at: [Link]

-

El-Gindy, A., et al. (1982). Determination of cyclobenzaprine in tablets by high-performance liquid chromatography. Journal of Pharmaceutical Sciences. Available at: [Link]

-

González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate. Available at: [Link]

-

SIELC Technologies. Separation of Cyclobenzaprine hydrochloride on Newcrom R1 HPLC column. SIELC. Available at: [Link]

-

Prakash, G., et al. (2022). C-H deuteration of organic compounds and potential drug candidates. Chemical Society Reviews. Available at: [Link]

-

Pokharkar, D. D., et al. (2024). A Validated HPLC Method using C18 Analytical Column (Agilent) for the Estimation of Cyclobenzaprine Hydrochloride. Asian Journal of Chemical Sciences. Available at: [Link]

-

ResearchGate. Methods for introduction of deuterium into organic molecules and drug candidates. ResearchGate. Available at: [Link]

-

Kumar, P., et al. (2014). A new validated stability indicating hplc method for the estimation of related substances of lysine clonixinate and cyclobenzaprine hydrochloride in pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Nagras, M. A., et al. (2021). Development and validation of dissolution test method for determination of cyclobenzaprine hydrochloride from its formulation using HPLC. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

-

Cerno Bioscience. Isotope Labeling. Cerno Bioscience. Available at: [Link]

-

Jana, A., et al. (2018). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. ACS Omega. Available at: [Link]

-

Prakash, G., et al. (2022). C–H deuteration of organic compounds and potential drug candidates. Chemical Society Reviews. Available at: [Link]

-

Wikipedia contributors. Isotopic labeling. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Study Mind. Analytical Techniques - Deuterium use in ¹H NMR. Study Mind. Available at: [Link]

- Google Patents. (2013). Preparation method for cyclobenzaprine hydrochloride. CN102942489A.

-

New Drug Approvals. (2022). Cyclobenzaprine. New Drug Approvals. Available at: [Link]

-

Kumar, G. I., & Lakshmi, G. (2023). Design, Development and In-Vitro Characterization of Cyclobenzaprine Hcl Sustained Release Pellets. ResearchGate. Available at: [Link]

-

Pharmaffiliates. Chemical Name : this compound. Pharmaffiliates. Available at: [Link]

-

DEA Diversion Control Division. Cyclobenzaprine. U.S. Department of Justice. Available at: [Link]

- Google Patents. (2019). One-pot preparation of cyclobenzaprine hydrochloride. EP2665700B1.

- Google Patents. (2012). One-pot preparation of cyclobenzaprine hydrochloride. WO2012098563A2.

-

National Center for Biotechnology Information. Cyclobenzaprine. PubChem Compound Summary. Available at: [Link]

Sources

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. Cyclobenzaprine | C20H21N | CID 2895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 4. CN102942489A - Preparation method for cyclobenzaprine hydrochloride - Google Patents [patents.google.com]

- 5. EP2665700B1 - One-pot preparation of cyclobenzaprine hydrochloride - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. WO2012098563A2 - One-pot preparation of cyclobenzaprine hydrochloride - Google Patents [patents.google.com]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 11. studymind.co.uk [studymind.co.uk]

- 12. Determination of cyclobenzaprine in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmascholars.com [pharmascholars.com]

- 14. Development and validation of dissolution test method for determination of cyclobenzaprine hydrochloride from its formulation using HPLC - Int J Pharm Chem Anal [ijpca.org]

- 15. researchgate.net [researchgate.net]

The Analytical Mechanism of Action of Cyclobenzaprine-d3 Hydrochloride as an Internal Standard in Isotope Dilution Mass Spectrometry

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Foreword: Beyond Biological Action to Analytical Fidelity

In the landscape of pharmaceutical analysis, the ultimate goal is unerring accuracy. When quantifying a therapeutic agent like cyclobenzaprine in complex biological matrices, we are not concerned with its pharmacological effects but with its precise concentration. This value is a critical determinant in pharmacokinetic, toxicokinetic, and bioequivalence studies, directly influencing drug safety and efficacy assessments. The challenge, however, lies in the inherent variability of analytical processes—from sample extraction to instrumental analysis.

This guide moves beyond the well-documented pharmacology of cyclobenzaprine to dissect the analytical mechanism of its deuterated analogue, Cyclobenzaprine-d3 Hydrochloride. We will explore how this stable isotope-labeled compound serves as an ideal internal standard, functioning as a silent, faithful proxy that ensures the integrity and defensibility of every measurement. This is not merely a procedural overview; it is a deep dive into the causality of its design and the self-validating principles that underpin its use in modern, regulated bioanalysis.

Foundational Concepts: The Analyte and the Analytical Challenge

The Analyte: Cyclobenzaprine

Cyclobenzaprine is a centrally-acting skeletal muscle relaxant structurally related to tricyclic antidepressants.[1] Its primary mechanism of action involves influencing gamma and alpha motor systems at the brain stem rather than acting directly on skeletal muscle.[2][3][4] It is extensively metabolized in the liver by cytochrome P450 enzymes (CYP3A4, CYP1A2, and CYP2D6), resulting in a profile of metabolites that must be distinguished from the parent drug during analysis.[1][5] The need to understand its absorption, distribution, metabolism, and excretion (ADME) profile necessitates highly accurate quantitative methods.

The Challenge: The Problem of Variability and Matrix Effects

Any quantitative bioanalytical method, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is subject to potential errors that can compromise data quality:

-

Sample Preparation Losses: During protein precipitation, liquid-liquid extraction, or solid-phase extraction, a fraction of the analyte can be lost. This loss is rarely uniform across all samples.

-

Instrumental Variability: Fluctuations in the performance of the LC pump, autosampler, or mass spectrometer ion source can cause variations in the measured signal.

-

Matrix Effects: This is a paramount challenge in LC-MS. Co-eluting endogenous components from biological matrices (e.g., salts, lipids, proteins in plasma) can interfere with the ionization of the analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[6][7] This effect is unpredictable and sample-dependent, making it a significant source of imprecision and inaccuracy.

To overcome these challenges, an internal standard (IS) is introduced. The ideal IS is a compound that behaves identically to the analyte throughout the entire analytical process but is distinguishable by the detector.

The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

The most effective strategy for internal standardization is Isotope Dilution Mass Spectrometry (IDMS), which utilizes a stable isotope-labeled (SIL) version of the analyte as the IS.[][9][10][11] Cyclobenzaprine-d3 HCl, where three hydrogen atoms have been replaced by their stable, heavier isotope deuterium, is a quintessential example of a SIL-IS.

The core principle of IDMS is that a SIL-IS is chemically and physically almost identical to the native, non-labeled analyte.[7] This near-perfect analogy ensures that:

-

They exhibit the same extraction recovery.

-

They have virtually identical chromatographic retention times (co-elution).[12]

-

They experience the exact same degree of ion suppression or enhancement (matrix effect).[6]

Despite these similarities, the SIL-IS is easily differentiated from the analyte by the mass spectrometer due to its higher mass.[6] Therefore, by adding a known quantity of the SIL-IS to every sample at the outset and measuring the ratio of the analyte's response to the IS's response, all sources of variability are effectively nullified.

The Analytical Workflow: Mechanism of Cyclobenzaprine-d3 HCl in Action

The "mechanism of action" for Cyclobenzaprine-d3 HCl is its role within a self-validating analytical workflow designed to produce an unwavering, accurate result.

Step-by-Step Protocol

-

Sample Spiking: A precise and known amount of Cyclobenzaprine-d3 HCl solution is added to every unknown biological sample, calibration standard, and quality control (QC) sample at the very first step of sample preparation.

-

Sample Extraction: The samples undergo an extraction procedure (e.g., protein precipitation with acetonitrile). During this step, both the native cyclobenzaprine and the Cyclobenzaprine-d3 HCl are extracted with the same efficiency. If 10% of the native analyte is lost, 10% of the internal standard is also lost, keeping their ratio constant.

-

Chromatographic Separation: The extract is injected into an LC-MS/MS system. The two compounds traverse the analytical column (e.g., a C18 column) and co-elute, emerging at virtually the same retention time.

-

Detection and Differentiation: As the co-eluting compounds enter the mass spectrometer, they are ionized (e.g., by electrospray ionization) and fragmented. The instrument is set to monitor specific mass transitions (Multiple Reaction Monitoring, MRM) unique to each compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Description |

| Cyclobenzaprine (Analyte) | 276.2 | 231.1 | The mass of the protonated parent molecule and a characteristic fragment ion. |

| Cyclobenzaprine-d3 (IS) | 279.2 | 234.1 | The +3 Da mass shift due to deuterium is observed in both the parent and the fragment ion. |

-

Ratio-Based Quantification: The detector measures the peak area for both the analyte and the IS. The concentration of cyclobenzaprine in the original sample is calculated from the peak area ratio (Analyte Area / IS Area) by interpolating from a calibration curve constructed with the same ratios.

Visualizing the Workflow

The following diagram illustrates this integrated analytical process.

Caption: The Isotope Dilution Mass Spectrometry workflow for Cyclobenzaprine.

Visualizing the Logic of Correction

This diagram explains why the ratio remains constant despite experimental variations.

Caption: The principle of ratio-based correction using a SIL internal standard.

Regulatory Integrity and Method Validation

The use of a SIL-IS like Cyclobenzaprine-d3 HCl is not merely a best practice; it is fundamental to meeting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15][16] These agencies' guidelines on bioanalytical method validation demand robust demonstrations of a method's suitability for its intended purpose.[17][18]

The use of Cyclobenzaprine-d3 directly facilitates adherence to these guidelines for key validation parameters.

| Validation Parameter | Guideline Requirement | How Cyclobenzaprine-d3 HCl Ensures Compliance |

| Accuracy | The closeness of mean test results to the true concentration. | Corrects for analyte loss and matrix effects, ensuring the measured value reflects the true value. |

| Precision | The closeness of agreement among a series of measurements. | Normalizes for random variations in extraction and instrument response, minimizing the scatter (RSD) of results. |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | The unique mass of the d3-label and specific MRM transition provide unequivocal differentiation from endogenous interferences. |

| Matrix Effect | The direct or indirect alteration of the analytical response due to interfering components in the sample matrix. | As a co-eluting, chemically identical analogue, it experiences the same matrix effects as the analyte, allowing for effective normalization.[7] |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions. | Cyclobenzaprine-d3 degrades at the same rate as the native drug, ensuring that stability assessments are accurate even if some degradation occurs during sample storage or processing. |

Conclusion: The Cornerstone of Defensible Data

The mechanism of action of this compound as an internal standard is one of high-fidelity analytical mimicry. It is not a passive component but an active participant in a system designed to systematically eliminate error. By perfectly mirroring the behavior of the native analyte from the moment of collection to the point of detection, it provides a stable, reliable reference against which the analyte is measured.

This approach transforms a potentially variable measurement into a robust, reproducible, and legally defensible result. For researchers and drug developers, the use of Cyclobenzaprine-d3 HCl is the cornerstone of generating the high-quality pharmacokinetic and toxicokinetic data required for critical regulatory decisions, ensuring both the safety and efficacy of therapeutic interventions.

References

-

National Center for Biotechnology Information. (n.d.). Cyclobenzaprine. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Cyclobenzaprine hydrochloride? Retrieved from [Link]

-

Dr.Oracle. (2025, June 13). What is the mechanism of action of cyclobenzaprine? Retrieved from [Link]

-

Dr.Oracle. (2025, March 28). What is the mechanism of action of Flexeril (Cyclobenzaprine)? Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclobenzaprine. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Bioanalytical method validation. Scientific guideline. Retrieved from [Link]

-

Unknown Author. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

European Medicines Agency. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. Retrieved from [Link]

-

Vable, K. (2025, September 18). A Comprehensive and Systemic Review on the Development and Validation of Different Analytical Methods for the Estimation of Cyclobenzaprine. ResearchGate. Retrieved from [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Retrieved from [Link]

-

European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

-

PubMed. (2019). Green Analytical Chromatographic Assay Method for Quantitation of Cyclobenzaprine in Tablets, Spiked Human Urine and In-Vitro Dissolution Test. Retrieved from [Link]

-

Britannica. (2025, December 13). Isotope dilution. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Heinitz, M. L. (1982). Determination of cyclobenzaprine in tablets by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 71(6), 656-8. Retrieved from [Link]

-

European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

-

Europe PMC. (n.d.). Determination of cyclobenzaprine in tablets by high-performance liquid chromatography. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

-

Journal of Analytical Atomic Spectrometry. (2024, May 6). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. RSC Publishing. Retrieved from [Link]

-

YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Vable, K., et al. (2025). A Comprehensive and Systemic Review on the Development and Validation of Different Analytical Methods for the Estimation of Cyclobenzaprine. International Journal of Pharmaceutical Sciences, 3(9), 1683-1689. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

-

Unknown Author. (n.d.). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]

-

YouTube. (2025, February 25). Pharmacology of Cyclobenzaprine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effect. Retrieved from [Link]

Sources

- 1. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Cyclobenzaprine hydrochloride? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. m.youtube.com [m.youtube.com]

- 6. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 7. resolvemass.ca [resolvemass.ca]

- 9. osti.gov [osti.gov]

- 10. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 11. Isotope dilution - Wikipedia [en.wikipedia.org]

- 12. texilajournal.com [texilajournal.com]

- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. id-eptri.eu [id-eptri.eu]

- 15. fda.gov [fda.gov]

- 16. fda.gov [fda.gov]

- 17. ema.europa.eu [ema.europa.eu]

- 18. Bioanalytical method validation emea | PPTX [slideshare.net]

An In-depth Technical Guide to the Physicochemical Properties and Analytical Applications of Cyclobenzaprine-d3 HCl

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Cyclobenzaprine-d3 Hydrochloride (HCl), a deuterated analog of the skeletal muscle relaxant, Cyclobenzaprine. Designed for professionals in pharmaceutical research and bioanalysis, this document details the molecular structure, physicochemical characteristics, and analytical applications of this stable isotope-labeled standard. Emphasis is placed on its pivotal role as an internal standard in quantitative mass spectrometry-based assays, with detailed protocols and theoretical grounding provided to ensure scientific integrity and experimental reproducibility.

Introduction: The Role of Stable Isotope Labeling

Cyclobenzaprine is a centrally acting muscle relaxant widely prescribed for the relief of skeletal muscle spasms associated with acute, painful musculoskeletal conditions.[1][2] Structurally related to tricyclic antidepressants, it exerts its effects primarily at the brain stem, reducing tonic somatic motor activity.[1][3][4] The drug is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP3A4, CYP1A2, and CYP2D6), and has a reported elimination half-life of approximately 18 hours for the immediate-release formulation.[1][5][6]

Accurate quantification of cyclobenzaprine in biological matrices is critical for pharmacokinetic (PK), bioequivalence, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its high sensitivity and specificity.[7] The robustness of LC-MS/MS quantification hinges on the use of an appropriate internal standard (IS) to correct for variability during sample preparation, chromatography, and ionization.[8][9]

An ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization, thereby compensating for matrix effects and sample loss.[9][10] Cyclobenzaprine-d3 HCl, a stable isotope-labeled (SIL) analog of the parent drug, represents the "gold standard" for this purpose. By replacing three hydrogen atoms with deuterium, the molecule becomes chemically identical to cyclobenzaprine but is differentiated by a mass shift of +3 Daltons, allowing for precise and accurate quantification.[10]

Molecular Structure and Isotopic Labeling

Cyclobenzaprine-d3 HCl is specifically labeled on one of the N-methyl groups of the propan-1-amine side chain. This strategic placement is crucial, as it is in a region of the molecule that is less susceptible to metabolic alteration or in-source fragmentation, ensuring the isotopic label is retained throughout the analytical process.

-

Analyte: Cyclobenzaprine HCl

-

Internal Standard: Cyclobenzaprine-d3 HCl

-

Mass Shift: +3 Da

This mass difference is easily resolved by a mass spectrometer, yet the modification is subtle enough to have a negligible effect on the molecule's chromatographic retention time and ionization efficiency.[8]

Caption: Structural difference and resulting mass shift between Cyclobenzaprine and its deuterated internal standard.

Physicochemical Properties

The physical and chemical properties of Cyclobenzaprine-d3 HCl are nearly identical to those of the unlabeled parent compound, which is critical for its function as an internal standard. The data presented below is a consolidation from various supplier safety data sheets and chemical databases.

| Property | Value | Source(s) |

| Chemical Name | 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-N-(methyl-d3)-1-propanamine Hydrochloride | [11][12] |

| Synonyms | Flexeril-d3, Flexiban-d3 | [12][13] |

| CAS Number | 1184983-42-3 | [11] |

| Molecular Formula | C₂₀H₁₉D₃ClN | [12][13] |

| Molecular Weight | 314.87 g/mol | [12] |

| Appearance | White to off-white solid/crystalline powder | [12][14] |

| Melting Point | 216 - 218 °C (for unlabeled HCl salt) | [14][15] |

| Solubility | Freely soluble in water, methanol, and ethanol. | [13][16][17] |

| Isotopic Purity | Typically >97% d₃ | [13] |

| Storage | Store at 2-8°C or room temperature, protected from moisture. | [11][12][14] |

Analytical Profile

Mass Spectrometry (MS)

In mass spectrometry, Cyclobenzaprine-d3 HCl is expected to exhibit a molecular ion [M+H]⁺ at an m/z approximately 3 Daltons higher than that of unlabeled cyclobenzaprine.

-

Cyclobenzaprine [M+H]⁺: ~276.2 m/z

-

Cyclobenzaprine-d3 [M+H]⁺: ~279.2 m/z

This clear mass separation allows for the simultaneous monitoring of both the analyte and the internal standard without cross-talk, a fundamental requirement for accurate quantification using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary method for confirming the identity and location of the deuterium label. In the ¹H NMR spectrum of Cyclobenzaprine-d3 HCl, the signal corresponding to one of the N-methyl groups will be significantly diminished or absent, confirming successful isotopic labeling at the intended position. All other proton signals should remain consistent with the structure of unlabeled cyclobenzaprine.

Chromatography

In reversed-phase high-performance liquid chromatography (HPLC), the retention time of Cyclobenzaprine-d3 HCl is expected to be virtually identical to that of cyclobenzaprine. The substitution of hydrogen with deuterium results in a negligible change in polarity and interaction with the stationary phase. This co-elution is a hallmark of an ideal internal standard, as it ensures both compounds experience the same matrix effects and ionization conditions at the same point in time.[7][8]

Application: Internal Standard in Bioanalytical Methods

The primary application of Cyclobenzaprine-d3 HCl is as an internal standard for the quantification of cyclobenzaprine in biological samples such as plasma, serum, or urine. The following protocol provides a validated, step-by-step workflow for this purpose.

Experimental Workflow: Sample Preparation and LC-MS/MS Analysis

This protocol describes a protein precipitation method, which is a rapid and effective technique for sample clean-up prior to LC-MS/MS analysis.

Caption: Workflow for quantifying Cyclobenzaprine in plasma using a deuterated internal standard.

Detailed Protocol

1. Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Cyclobenzaprine HCl (analyte) in methanol.

-

Prepare a 1 mg/mL stock solution of Cyclobenzaprine-d3 HCl (Internal Standard, IS) in methanol.

-

From these, prepare working solutions at appropriate concentrations for spiking calibration standards, quality controls (QCs), and unknown samples. An IS working concentration of 50 ng/mL is a typical starting point.

2. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (e.g., 50 ng/mL) to all tubes except for the blank matrix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

3. LC-MS/MS Conditions (Example):

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions:

- Cyclobenzaprine: Q1 276.2 -> Q3 [Product Ion]

- Cyclobenzaprine-d3: Q1 279.2 -> Q3 [Corresponding Product Ion] (Note: Product ions must be determined empirically by infusing the standards).

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of cyclobenzaprine in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Stability and Storage

Cyclobenzaprine-d3 HCl is a stable compound under recommended storage conditions.[14] To ensure long-term integrity, the solid material should be stored in a well-closed container, protected from moisture, at either room temperature or refrigerated (2-8°C).[12][13][14] Solutions prepared in organic solvents like methanol are generally stable for several months when stored at -20°C. Repeated freeze-thaw cycles should be avoided.

Safety and Handling

As a deuterated analog, Cyclobenzaprine-d3 HCl should be handled with the same precautions as the parent compound. It is intended for research purposes only.[11]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the solid material or its solutions.[14][18]

-

Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area or a fume hood.[14]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[14][18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Cyclobenzaprine-d3 HCl is an indispensable tool for researchers and scientists engaged in the quantitative analysis of its non-labeled counterpart. Its physicochemical properties are nearly identical to the parent drug, allowing it to track the analyte through complex sample preparation and analysis workflows. The +3 Dalton mass shift provides a distinct and interference-free signal for mass spectrometry, making it the definitive choice for an internal standard in high-precision bioanalytical assays. The methodologies and data presented in this guide serve as a robust foundation for the development and validation of quantitative methods essential to drug development and clinical research.

References

-

Wikipedia. Cyclobenzaprine. Available from: [Link]

-

StatPearls - NCBI Bookshelf. Cyclobenzaprine. Available from: [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Available from: [Link]

-

YouTube. Pharmacology of Cyclobenzaprine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effect. (2025-02-25). Available from: [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025-10-30). Available from: [Link]

-

Winchell, G. A., King, J. D., Chavez-Eng, C. M., Constanzer, M. L., & Korn, S. H. (2002). Cyclobenzaprine pharmacokinetics, including the effects of age, gender, and hepatic insufficiency. Journal of Clinical Pharmacology, 42(1), 61–69. Available from: [Link]

-

Hota, D., Soni, P., & Garg, S. K. (2011). Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets. International Journal of Clinical Pharmacology and Therapeutics, 49(1), 61-9. Available from: [Link]

-

ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Available from: [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]

-

Cyclobenzaprine D3 Hydrochloride - CERTIFICATE OF ANALYSIS. (n.d.). Available from: [Link]

-

Pharmaffiliates. Chemical Name : this compound. Available from: [Link]

-

Spectrum Pharmacy Products. SAFETY DATA SHEET. (2015-04-13). Available from: [Link]

-

DEA Diversion Control Division. Cyclobenzaprine (Trade Name: Flexeril®, Amrix®). Available from: [Link]

-

PubChem. Cyclobenzaprine Hydrochloride. Available from: [Link]

-

Biocompare. Cyclobenzaprine hydrochloride. Available from: [Link]

-

PharmaCompass. Cyclobenzaprine | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

-

ResearchGate. Chemical structure of Cyclobenzaprine HCL. Available from: [Link]

Sources

- 1. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Cyclobenzaprine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Cyclobenzaprine - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. texilajournal.com [texilajournal.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. usbio.net [usbio.net]

- 14. cdnisotopes.com [cdnisotopes.com]

- 15. echemi.com [echemi.com]

- 16. Cyclobenzaprine Hydrochloride USP | API | Medisca [medisca.com]

- 17. researchgate.net [researchgate.net]

- 18. spectrumrx.com [spectrumrx.com]

A Senior Application Scientist's Guide to Cyclobenzaprine-d3 Hydrochloride: From Sourcing to Bioanalytical Application

Abstract

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the procurement and application of Cyclobenzaprine-d3 Hydrochloride (Cyclobenzaprine-d3 HCl). As a stable isotope-labeled internal standard, its role is critical for the accurate quantification of cyclobenzaprine in complex biological matrices. This document navigates the landscape of commercial suppliers, outlines a robust protocol for quality verification, and details a validated LC-MS/MS method for its use in pharmacokinetic studies, ensuring data integrity and reproducibility.

Introduction: The Critical Role of a Stable Isotope-Labeled Internal Standard

Cyclobenzaprine is a widely prescribed central nervous system (CNS) muscle relaxant used for the short-term relief of muscle spasms.[1][2] Accurate determination of its concentration in biological fluids is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The "gold standard" for quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) involves the use of a stable isotope-labeled (SIL) internal standard (IS).[3][4][5]

This compound is the ideal IS for this purpose.[6] The incorporation of three deuterium atoms (d3) on one of the N-methyl groups results in a compound that is chemically identical to the analyte but has a distinct mass-to-charge ratio (m/z). This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS. Crucially, the SIL-IS co-elutes chromatographically and behaves identically during sample extraction, ionization, and potential matrix effects, thereby correcting for variability throughout the analytical process.[7] The U.S. Food and Drug Administration (FDA) provides guidance on the evaluation of internal standard responses, highlighting their importance in ensuring the accuracy of bioanalytical data.[3][5][8]

Commercial Sourcing and Supplier Qualification

The reliability of a bioanalytical method begins with the quality of its reference standards. Several reputable vendors supply Cyclobenzaprine-d3 HCl for research purposes. When selecting a supplier, it is crucial to assess not only the cost and availability but also the quality of the product and the comprehensiveness of the accompanying documentation.

Key Supplier Evaluation Criteria:

-

Certificate of Analysis (C of A): This is a non-negotiable document. It should provide the batch number, chemical structure, molecular formula, molecular weight, and results of quality control tests like ¹H-NMR, Mass Spectrometry, and Chromatographic Purity (typically by HPLC).[9]

-

Purity: Look for high chromatographic purity, ideally ≥98%. Some suppliers may offer different grades, including Certified Reference Materials (CRM), which are manufactured and tested to meet high international standards (e.g., ISO 17034).[10]

-

Isotopic Enrichment: While not always explicitly stated on a standard C of A, the degree of deuteration is critical. Insufficient enrichment can lead to signal overlap with the unlabeled analyte.

-

Documentation and Support: Reputable suppliers offer access to Safety Data Sheets (SDS) and provide responsive technical support.

Table 1: Comparison of Commercial Suppliers for this compound

| Supplier | Product Name | Purity | Available Formats | Noteworthy Features |

| MedChemExpress | This compound | Not explicitly stated, research grade | Solid | Marketed as a stable isotope for use as an internal standard in quantitative analysis.[6] |

| Cayman Chemical | Cyclobenzaprine-d3 (hydrochloride) (CRM) | ≥98% | Neat Solid | Offered as a Certified Reference Material (CRM), intended for use as an internal standard for GC- or LC-MS.[10] |

| Pharmaffiliates | This compound | Not explicitly stated, research grade | White Solid | Provides a sample Certificate of Analysis and MSDS upon request.[11] |

| Simson Pharma | This compound | High Quality | Solid | States that every compound is accompanied by a Certificate of Analysis. |

| MyBioSource | This compound, Biochemical | ~90% | Solid | Provides basic product information for metabolic research studies.[12] |

Note: This table is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own due diligence before procurement.

In-House Quality Verification of the Internal Standard

Upon receipt of the Cyclobenzaprine-d3 HCl, it is imperative to perform an in-house verification to confirm its identity, purity, and suitability for use. This protocol serves as a self-validating system, ensuring the integrity of the standard before its introduction into regulated bioanalysis.

Workflow for Internal Standard QC Verification

Caption: Workflow for the quality control verification of incoming Cyclobenzaprine-d3 HCl.

Detailed QC Protocol

-

Stock Solution Preparation: Accurately weigh a portion of the Cyclobenzaprine-d3 HCl standard and dissolve it in HPLC-grade methanol to create a 1 mg/mL stock solution. Store at 2-8°C.

-

Working Solution Preparation: Dilute the stock solution with 50:50 methanol:water to a working concentration of 1 µg/mL.

-

LC-MS/MS System Setup:

-

LC System: A standard reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A rapid gradient can be used for this verification.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

-

Mass Confirmation (Full Scan): Inject the working solution and acquire data in full scan mode. Confirm the presence of the protonated molecular ion [M+H]⁺ for Cyclobenzaprine-d3 at m/z 279.2.[13] Compare this to the unlabeled Cyclobenzaprine, which has an [M+H]⁺ of m/z 276.2.[14][15]

-

Fragmentation Confirmation (Product Ion Scan): Perform a product ion scan on the precursor ion m/z 279.2. The fragmentation pattern should be analogous to that of unlabeled cyclobenzaprine. A common, stable product ion for cyclobenzaprine is m/z 215/216, resulting from the cleavage of the dimethylaminopropyl side chain.[13][14][15]

-

Purity Assessment: Analyze the full scan and product ion chromatograms for any significant impurity peaks. The area of the Cyclobenzaprine-d3 peak should be >98% of the total peak area.

-

Documentation: Record all results, including spectra and chromatograms, in a laboratory notebook. Once verified, the standard is approved for use in bioanalytical methods.

Application in a Validated Bioanalytical Method

This section provides a robust, field-proven protocol for the quantification of cyclobenzaprine in human plasma using Cyclobenzaprine-d3 HCl as an internal standard.

Bioanalytical Method Workflow

Caption: Step-by-step workflow for the bioanalysis of cyclobenzaprine in plasma.

Detailed Bioanalytical Protocol

-

Preparation of Standards and QCs:

-

Prepare calibration standards (e.g., 0.1 to 50 ng/mL) and quality control (QC) samples (low, mid, high) by spiking known amounts of cyclobenzaprine into blank human plasma.[16]

-

Prepare a working internal standard solution of Cyclobenzaprine-d3 HCl (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

-

-

Sample Extraction (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.

-

Causality: Adding the IS at the very beginning ensures it undergoes the exact same extraction procedure as the analyte, compensating for any potential loss or variability.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC Column: C18 Reverse-Phase, e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at ~5-10% B, ramp to 95% B, hold, and then re-equilibrate. Total run time is often under 5 minutes.[14][16]

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple Quadrupole with ESI+.

-

MRM Transitions:

-

Causality: Multiple Reaction Monitoring (MRM) provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS, filtering out background noise.[17][18]

-

-

Data Processing and Quantification:

-

Integrate the chromatographic peaks for both MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of Cyclobenzaprine) / (Peak Area of Cyclobenzaprine-d3).

-

Generate a calibration curve by plotting the PAR of the calibration standards against their nominal concentrations. Use a weighted (1/x² or 1/x) linear regression.

-

Determine the concentration of cyclobenzaprine in the QC and unknown samples by interpolating their PAR values from the calibration curve. The method should be validated according to regulatory guidelines for linearity, accuracy, precision, and stability.[16]

-

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of cyclobenzaprine. A successful study hinges on the careful selection of a high-quality, well-characterized standard from a reputable commercial source. By implementing a rigorous in-house QC verification and employing a validated, robust LC-MS/MS method as detailed in this guide, researchers can ensure the generation of precise and reliable data that meets the stringent requirements of drug development and clinical research.

References

-

Title: Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

-

Title: Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Source: U.S. Food and Drug Administration URL: [Link]

-

Title: FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis Source: European Compliance Academy URL: [Link]

-

Title: Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis Source: Bioanalysis Zone URL: [Link]

-

Title: Cyclobenzaprine D3 Hydrochloride - CERTIFICATE OF ANALYSIS Source: Not specified URL: [Link]

-

Title: Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis Source: Taylor & Francis Online URL: [Link]

-

Title: Chemical Name : this compound Source: Pharmaffiliates URL: [Link]

-

Title: Cyclobenzaprine-d3 (hydrochloride) (CRM) Source: Bertin Technologies URL: [Link]

-

Title: Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets Source: PMC (PubMed Central) URL: [Link]

-

Title: A Comprehensive and Systemic Review on the Development and Validation of Different Analytical Methods for the Estimation of Cyclobenzaprine Source: ResearchGate URL: [Link]

-

Title: A Comprehensive and Systemic Review on the Development and Validation of Different Analytical Methods for the Estimation of Cyclobenzaprine Source: International Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites Source: Agilent URL: [Link]

-

Title: Rapid and sensitive analysis of cyclobenzaprine by LC–MS/MS: Application to a pharmacokinetic study of cyclobenzaprine in dog Source: ResearchGate URL: [Link]

-

Title: Determination of Cyclobenzaprine in Human Plasma by Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry and Its Application in a Pharmacokinetic Study Source: PubMed URL: [Link]

-

Title: Cyclobenzaprine (Trade Name: Flexeril®, Amrix®) Source: DEA Diversion Control Division URL: [Link]

-

Title: Cyclobenzaprine Hydrochloride Source: PubChem URL: [Link]

Sources

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. Cyclobenzaprine Hydrochloride | C20H22ClN | CID 22576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. fda.gov [fda.gov]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. caymanchem.com [caymanchem.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. mybiosource.com [mybiosource.com]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to Interpreting a Certificate of Analysis for Cyclobenzaprine-d3 Hydrochloride

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that guarantees the identity, purity, and suitability of a chemical standard for its intended application. This is particularly true for isotopically labeled compounds like Cyclobenzaprine-d3 Hydrochloride, where factors beyond simple chemical purity—namely, isotopic enrichment and positional integrity—are paramount for the validity of quantitative bioanalytical studies.

This compound is the deuterated analog of Cyclobenzaprine, a widely used skeletal muscle relaxant. In analytical chemistry, it serves as a critical internal standard for the quantification of Cyclobenzaprine in biological matrices using mass spectrometry-based methods. The introduction of deuterium atoms creates a mass shift, allowing the standard to be distinguished from the endogenous (non-labeled) analyte while maintaining nearly identical chemical and chromatographic properties. An accurately characterized internal standard is the cornerstone of a robust and reproducible assay; therefore, a rigorous interpretation of its CoA is a non-negotiable step in method development and validation.

This guide provides a detailed walkthrough of a typical CoA for this compound, moving beyond a simple list of tests to explain the causality behind the analytical choices, the self-validating nature of the protocols, and the authoritative standards that govern them.

Deconstructing the Certificate of Analysis: A Multi-Faceted Approach to Quality

A CoA for a high-purity standard like Cyclobenzaprine-d3 HCl is a comprehensive summary of rigorous analytical testing. Each test provides a unique piece of the quality puzzle. The overall workflow ensures that the material is not only the correct chemical structure but also free from significant impurities and possesses the required isotopic labeling.

Caption: Overall workflow for the analysis and CoA generation of Cyclobenzaprine-d3 HCl.

Identification: Confirming Molecular Structure and Mass

The first and most fundamental question a CoA must answer is: "Is the material what it claims to be?" For Cyclobenzaprine-d3 HCl, this involves two orthogonal techniques: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H-NMR Spectroscopy: The Structural Blueprint

-